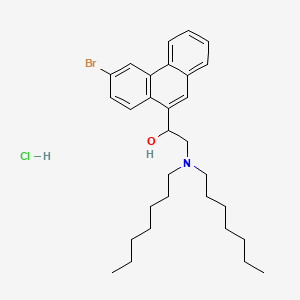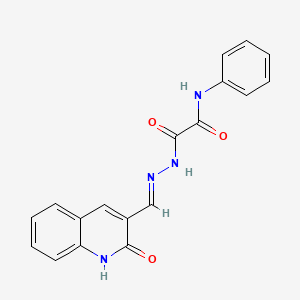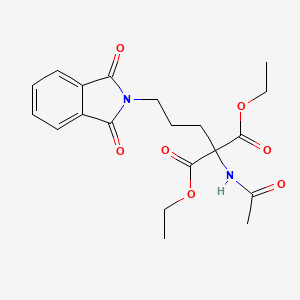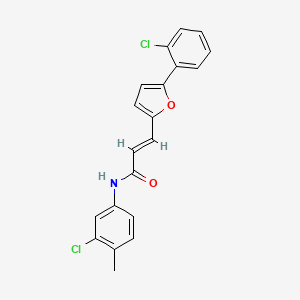![molecular formula C19H14O3S B11947169 Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)
Phenyl[2-(phenylsulfonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[2-(phenylsulfonyl)phenyl]methanone is an organic compound with the molecular formula C19H14O2S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl[2-(phenylsulfonyl)phenyl]methanone can be synthesized through various methods. One common approach involves the reaction of phenylsulfonyl chloride with a phenyl-substituted ketone under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the sulfonyl chloride reacts with the ketone to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Phenyl[2-(phenylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound.
Scientific Research Applications
Phenyl[2-(phenylsulfonyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl[2-(phenylsulfonyl)phenyl]methanone involves its interaction with various molecular targets. The sulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl[2-(phenylsulfonyl)phenyl]methanone can be compared with other sulfone-containing compounds, such as:
Phenylsulfonylacetophenone: Similar in structure but with different reactivity and applications.
Phenylsulfonylindole: Contains an indole ring, leading to different biological activities.
Phenylsulfonylbenzene: Lacks the ketone group, resulting in distinct chemical properties.
Properties
Molecular Formula |
C19H14O3S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14O3S/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21,22)16-11-5-2-6-12-16/h1-14H |
InChI Key |
YPDDPOLPCVKNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)





![7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11947112.png)





![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
